molecular formula C22H28Br2O4 B139421 [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 40228-41-9

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B139421
CAS No.: 40228-41-9
M. Wt: 516.3 g/mol
InChI Key: FXRCFNRZJNQXRW-PTBPQGHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This steroidal derivative features a cyclopenta[a]phenanthrene core with a 2,2-dibromoacetyl group at position 17 and an acetate ester. The stereochemistry (8R,9S,10R,13S,14S,17S) is critical for its conformational stability and biological interactions. The compound’s synthesis typically involves halogenation and esterification steps, as inferred from analogous steroidal syntheses (e.g., chloroacetyl chloride reactions in ). Its molecular formula is C23H28Br2O4 (calculated from substituent analysis), distinguishing it from simpler acetylated steroids like chlormadinone acetate (C23H29ClO4).

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Br2O4/c1-12(25)28-22(19(27)20(23)24)10-8-18-17-5-3-13-11-14(26)4-6-15(13)16(17)7-9-21(18,22)2/h11,15-18,20H,3-10H2,1-2H3/t15-,16+,17+,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRCFNRZJNQXRW-PTBPQGHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromoacetylation with Bromoacetyl Bromide

Procedure :

  • Substrate : 17α-Hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl acetate.

  • Reagents : Bromoacetyl bromide (2.5 equiv), dichloromethane (DCM), pyridine (1.2 equiv).

  • Conditions : Stirred at 0°C for 2 h, then room temperature for 12 h.

  • Workup : Quenched with saturated NaHCO₃, extracted with DCM, purified via silica chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 68–75%.

Mechanistic Insight :
Pyridine acts as a base to neutralize HBr, driving the acylation. The reaction proceeds via nucleophilic attack of the C17 hydroxyl on bromoacetyl bromide, forming the dibromoacetyl ester.

Bromination of Pre-Acetylated Intermediates

Procedure :

  • Substrate : 17α-Acetyl-13-methyl-3-oxo-steroid.

  • Reagents : Molecular bromine (Br₂, 2.2 equiv), acetic acid, hydrobromic acid (HBr, catalytic).

  • Conditions : Reflux at 80°C for 4 h under N₂.

  • Workup : Cooled, filtered, washed with cold methanol.

  • Yield : 40–56%.

Key Observations :

  • Acid catalysis (HBr) enhances electrophilic bromination at the α-position of the acetyl group.

  • Steric hindrance from the steroid skeleton minimizes over-bromination.

Multi-Step Synthesis from Δ¹⁶-Steroid Intermediates

Cyclic Orthoester Formation and Bromination

Procedure :

  • Step 1 : Protect C17/C21 diols as cyclic orthoesters using trimethyl orthoformate and ethylene glycol.

  • Step 2 : Brominate the acetyl group using CuBr₂ in ethyl acetate (4 h, reflux).

  • Step 3 : Hydrolyze orthoester with HCl/MeOH to regenerate C17-OH, followed by acetylation (acetic anhydride/pyridine).

  • Yield : 61% overall.

Advantages :

  • Orthoester protection prevents unwanted side reactions during bromination.

  • High regioselectivity for C17 functionalization.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Key Reference
Direct BromoacetylationBromoacetyl bromide, Py0°C → RT, 14 h68–75%>95%
Bromination of AcetylBr₂, HBr, AcOHReflux, 4 h40–56%85–90%
Orthoester RouteCuBr₂, Trimethyl orthoformateReflux, multi-step61%>90%

Challenges :

  • Byproducts : Over-bromination (e.g., C2 or C6 bromination) occurs without steric protection.

  • Purification : Silica chromatography or recrystallization (MeOH/H₂O) is critical for removing HBr and unreacted Br₂.

Stereochemical Considerations

The (8R,9S,10R,13S,14S,17S) configuration is preserved via:

  • Chiral Pool Strategy : Use of enantiopure steroid precursors (e.g., estrone derivatives).

  • Stereoselective Bromination : Axial attack of Br₂ on the α-face of the acetyl group, guided by the C13 methyl group’s β-orientation.

Industrial-Scale Adaptations

  • Catalytic Bromination : Replace Br₂ with N-bromosuccinimide (NBS) and LiBr in DMF, improving safety and reducing waste.

  • Continuous Flow Systems : Enhance heat dissipation during exothermic bromination steps, achieving 85% conversion in <1 h .

Chemical Reactions Analysis

[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that derivatives of cyclopenta[a]phenanthrene compounds exhibit promising anticancer properties. The structural modifications in this compound enhance its interaction with biological targets involved in cancer proliferation pathways.
    • Case studies have shown that compounds with similar frameworks can inhibit tumor growth in various cancer cell lines.
  • Hormonal Regulation :
    • The compound's structural resemblance to steroid hormones suggests potential applications in hormonal therapies. It may act as an agonist or antagonist for specific hormone receptors.
    • Research has indicated that modifications on the cyclopenta[a]phenanthrene core can lead to selective activity against estrogen receptors.
  • Anti-inflammatory Properties :
    • Preliminary data suggest that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating chronic inflammatory diseases.
    • Studies have reported that similar compounds can reduce markers of inflammation in vivo.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AnticancerInhibition of tumor growth
Hormonal modulationAgonistic effects on receptors
Anti-inflammatoryReduction of inflammatory markers

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 values were significantly lower compared to control groups.
  • Hormonal Modulation Study :
    • A study evaluated the compound's effects on estrogen receptor-positive breast cancer models. Results indicated a dose-dependent inhibition of cell growth and modulation of gene expression related to estrogen signaling pathways.
  • Anti-inflammatory Study :
    • Animal models treated with the compound showed a marked decrease in serum levels of pro-inflammatory cytokines after administration. Histological analysis revealed reduced tissue edema and infiltration of inflammatory cells.

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets and pathways. As an intermediate of Norethindrone, it is involved in the inhibition of cytosolic sulfotransferases, which play a role in the metabolism of hormones and other biologically active compounds. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional properties of the target compound with its analogs:

Compound Molecular Formula Substituents Key Features Biological/Industrial Relevance
Target Compound C23H28Br2O4 17-(2,2-dibromoacetyl), 13-methyl, 3-oxo, 17-yl acetate High electronegativity due to bromine; potential enhanced receptor binding vs. non-halogenated analogs Likely explored for antiprogestogenic or cytotoxic activity (analogous to halogenated steroids)
(8R,9S,10R,13S,14S,17R)-17-Acetyl-13-Methyl-16-Methylene-3-Oxo-...-17-yl Acetate (CAS 7759-35-5) C23H30O4 17-acetyl, 16-methylene, 13-methyl, 3-oxo Lack of bromine reduces electrophilic reactivity; 16-methylene enhances rigidity Intermediate in corticosteroid synthesis
6β,17β-Diacetoxyandrost-4-ene-3-one (CAS 2098-51-3) C23H32O5 6β-acetoxy, 17β-acetoxy, 4-ene-3-one Dual esterification increases lipophilicity; Δ4-3-ketone enables androgen receptor binding Used in hormone therapy and metabolic studies
Chlormadinone Acetate (CAS 302-22-7) C23H29ClO4 6-chloro, 17-acetoxy, Δ4-3-ketone Chlorine enhances progestogenic activity and half-life FDA-approved for contraception and endometriosis
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-Methylheptan-2-yl)-...-3-yl Acetate (CAS 604-35-3) C29H48O2 3-yl acetate, 17-((R)-6-methylheptan-2-yl) Branched alkyl chain enhances membrane permeability Studied for lipid metabolism modulation

Key Structural and Functional Insights:

Esterification vs. Etherification : Unlike ether-linked derivatives (e.g., ’s benzyloxyethyl group), the acetate ester in the target compound may confer faster metabolic clearance due to esterase susceptibility.

Stereochemical Specificity : The (8R,9S,10R,13S,14S,17S) configuration likely optimizes hydrophobic interactions within steroid-binding pockets, as seen in progesterone receptor ligands.

Biological Activity

The compound [(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic derivative of steroid-like structures. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24Br2O3C_{19}H_{24}Br_2O_3, with a molecular weight of approximately 416.2 g/mol. The compound features a complex steroid backbone with specific stereochemistry that contributes to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Studies : In vitro studies have shown that related compounds can inhibit the growth of prostate cancer cells by modulating androgen receptor activity .

2. Hormonal Activity

Given its steroid-like structure:

  • Androgenic Effects : The compound may exhibit androgenic activity by binding to androgen receptors and influencing gene expression related to male characteristics.
  • Estrogenic Activity : Some studies suggest potential estrogenic effects which could be relevant in hormone replacement therapies or treatments for hormone-sensitive cancers .

3. Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may have neuroprotective properties:

  • Mechanism : Potential mechanisms include the reduction of oxidative stress and inflammation in neuronal cells.
  • Research Findings : Animal studies have shown improvements in cognitive function following administration of steroid derivatives .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Hormonal ActivityAndrogen receptor modulation
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Prostate Cancer Treatment :
    • A study explored the efficacy of similar compounds in inhibiting prostate cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis.
    • Reference: WO2023200800A1 discusses methods for treating prostate cancer using related compounds.
  • Neuroprotection in Rodent Models :
    • Research demonstrated that administration of steroid derivatives improved cognitive functions in rodent models subjected to neurotoxic agents.
    • Reference: Various studies indicate the role of steroid-like compounds in neuroprotection.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives similar to [(8R,9S,10R,...)] acetate. These investigations highlight:

  • The importance of stereochemistry in determining biological activity.
  • The potential for these compounds to serve as lead candidates for drug development targeting hormonal disorders and cancers.

Q & A

Q. Basic

  • PPE Requirements : Wear chemical-resistant gloves (nitrile or neoprene), full-body protective clothing, and safety goggles. Use respiratory protection (e.g., P95/P1 masks for low exposure; OV/AG/P99 or ABEK-P2 respirators for higher concentrations) .
  • Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust. Avoid environmental release by containing spills and avoiding drainage contamination .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Seek medical attention and provide the SDS to healthcare providers .

What synthetic routes are documented for this compound and its analogs?

Q. Basic

  • Core Synthesis : Derivatives of cyclopenta[a]phenanthrene scaffolds are often synthesized via triflic anhydride-mediated reactions in dichloromethane (DCM) at low temperatures (-10°C). For example, triflation at the C3 position followed by boronic acid coupling has been reported .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or cyclohexane/EtOAc (9:1) to isolate intermediates .

How is structural characterization performed for this compound?

Q. Basic

  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., methyl resonances at δ 0.8–1.2 ppm, ketone signals at δ 2.1–2.5 ppm) and 13^{13}C NMR (carbonyl carbons at δ 170–210 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 328.4022 for C20_{20}H24_{24}O4_4) .
  • Crystallography : X-ray diffraction (as in ) resolves stereochemistry for complex derivatives .

How can researchers address contradictions in reported toxicity data?

Q. Advanced

  • Data Gaps : While SDS documents classify some components as potential carcinogens (IARC/ACGIH), specific toxicity data for this compound are lacking .
  • Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (rodent models) to assess acute/chronic toxicity. Compare results against structurally related steroids (e.g., corticosterone derivatives in ) .

What strategies optimize stability during storage and experimental use?

Q. Advanced

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N2_2). Monitor decomposition via HPLC or TLC .
  • Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, ethanol) and buffers. Avoid strong oxidizers or reducing agents due to the dibromoacetyl group’s reactivity .

How can structure-activity relationship (SAR) studies guide analog design?

Q. Advanced

  • Modification Hotspots : Target the C17 dibromoacetyl group for halogen substitution (e.g., fluoro/chloro analogs) or the C3 ketone for reduction to alcohol. Introduce heterocycles (e.g., isoquinoline in ) to enhance bioactivity .
  • Assay Integration : Evaluate analogs in estrogen receptor downregulation (SERD) assays or anticancer screens (e.g., breast cancer cell lines) to link structural changes to efficacy .

How to assess environmental impact given limited ecotoxicological data?

Q. Advanced

  • Proposed Methods : Perform OECD 301 biodegradation tests and Daphnia magna acute toxicity assays. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (log Pow_{ow}) and mobility .
  • Mitigation : Implement waste treatment via licensed disposal services and avoid aqueous release without prior neutralization .

What physical-chemical properties are essential for experimental design?

Q. Basic

  • Key Data : Molecular formula (C20_{20}H24_{24}O4_4), molecular weight (328.4 g/mol), and solubility (lipophilic; likely DMSO/ethanol-soluble). Note: Critical data (melting point, log P) are absent in current literature, necessitating empirical determination .

How to resolve discrepancies in reported molecular weights or stereochemistry?

Q. Advanced

  • Analytical Triangulation : Cross-validate HRMS with isotopic pattern analysis. Use 2D NMR (COSY, NOESY) to confirm stereocenters (e.g., 8R,9S configuration) .
  • Crystallographic Validation : Resolve ambiguous configurations via single-crystal X-ray diffraction, as demonstrated for hydrocortisone derivatives .

What computational tools predict pharmacokinetics or receptor interactions?

Q. Advanced

  • In Silico Methods : Perform molecular docking (AutoDock, Schrödinger) to model binding to steroid receptors (e.g., estrogen receptor-α). Use ADMET predictors (e.g., SwissADME) to estimate bioavailability and metabolic pathways .
  • QSAR Modeling : Develop models using descriptors like polar surface area and hydrogen-bonding capacity to optimize analogs for blood-brain barrier penetration or reduced CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.